Alcaftadine N-Oxide

Description

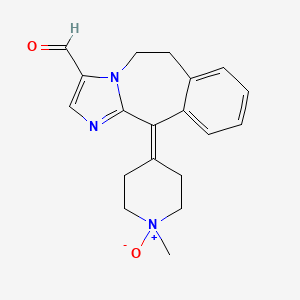

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-22(24)10-7-15(8-11-22)18-17-5-3-2-4-14(17)6-9-21-16(13-23)12-20-19(18)21/h2-5,12-13H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLRSVNIJHMDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952649-75-1 | |

| Record name | Alcaftadine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952649751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALCAFTADINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3S879Z8ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Formation of Alcaftadine N Oxide

Strategies for Laboratory Synthesis

The controlled creation of Alcaftadine (B1684316) N-Oxide in the laboratory is essential for its use as a reference standard in analytical testing and for studying its properties. synzeal.com The primary route involves the direct oxidation of the parent compound, Alcaftadine.

Oxidation Pathways from Precursor Compounds

The synthesis of Alcaftadine N-Oxide is typically achieved through the selective oxidation of the piperidine (B6355638) nitrogen in the Alcaftadine molecule. This transformation introduces an N-oxide functional group. Common oxidizing agents employed for this purpose include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA). These reagents are used under controlled conditions to ensure the specific oxidation of the nitrogen atom.

The synthesis process can be summarized as the reaction of Alcaftadine with a suitable oxidizing agent to yield this compound. The choice of oxidizing agent and reaction conditions can influence the yield and purity of the final product.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. When using mCPBA, maintaining temperatures below 10°C is crucial to suppress the formation of side products, such as aldehyde oxidation derivatives. The use of anhydrous solvents is also recommended to prevent the formation of hydrates at the aldehyde group.

Purification of the crude product is often achieved through recrystallization. A common solvent system for this purpose is a 3:1 mixture of ethyl acetate (B1210297) and isopropyl alcohol, which can yield a purity of over 99%. A gradual cooling gradient, for instance from 50°C to 4°C, helps to minimize the co-precipitation of impurities.

For industrial-scale production, a cost-benefit analysis of different oxidizing agents is important. While mCPBA is effective, hydrogen peroxide is often preferred for large-scale synthesis due to its lower cost and reduced waste generation, despite potentially longer reaction times.

Table 1: Comparison of Oxidizing Agents for Industrial-Scale Synthesis

| Parameter | mCPBA | Hydrogen Peroxide | Peracetic Acid |

| Cost per kg | $320 | $15 | $200 |

| Waste generation | High (Cl⁻ byproducts) | Low | Moderate |

| Scalability | Limited | High | Moderate |

| This table is based on data from a comparative analysis of oxidizing agents. |

Innovative Synthetic Approaches

Research into more efficient and environmentally friendly synthetic methods is ongoing. One novel approach utilizes a sodium hypochlorite/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system as the oxidizing agent for the conversion of an intermediate, 6,11-dihydro-11-(1-methyl-4-piperidylidene)-5H-imidazo[2,1-b] nih.govbenzazepine-3-methanol, to Alcaftadine. scispace.com This method offers advantages such as simplified operation, the use of inexpensive and readily available reagents, and high yields, making it suitable for industrial production. scispace.com

Another innovative strategy involves a "double oxidation" process to avoid the need for time-consuming column chromatography for the purification of the hydroxymethylated intermediate of Alcaftadine. asianpubs.orgresearchgate.net This method uses a limited amount of manganese dioxide (MnO₂) in a partial oxidation step to remove a critical diol impurity, allowing for the crystallization of the desired alcohol intermediate. A second oxidation with additional MnO₂ then yields Alcaftadine. asianpubs.orgresearchgate.net

Formation as a Degradation Product

Alcaftadine is susceptible to degradation, with this compound being the primary degradation product. google.comgoogle.com This degradation can occur under various conditions, impacting the stability of Alcaftadine formulations.

Oxidative Degradation Mechanisms

The formation of this compound as a degradation product is primarily due to the oxidation of the Alcaftadine molecule. google.comgoogle.com This has been confirmed through studies where the degradation product showed the same HPLC relative retention time as synthetically produced this compound and was further verified using mass spectroscopy. google.comgoogle.com

Studies have shown that Alcaftadine is susceptible to oxidative degradation. researchgate.net For instance, refluxing Alcaftadine with 5% hydrogen peroxide can lead to the formation of its oxidative degradation product. researchgate.net The presence of the N-oxide is a key indicator of this degradation pathway.

pH-Dependent Degradation Pathways

The stability of Alcaftadine and its propensity to degrade into this compound can also be influenced by pH. While this compound itself demonstrates stability under neutral conditions, it can degrade under acidic conditions. Forced degradation studies have shown that Alcaftadine is susceptible to degradation under both acidic and alkaline hydrolysis conditions. researchgate.net

For example, one study subjected Alcaftadine to various stress conditions, including acid and alkaline hydrolysis, and found that the drug is susceptible to oxidation. researchgate.net Another study noted that while Alcaftadine is stable under oxidative and photolytic conditions, it degrades under acidic, alkaline, and moist heat conditions. chemmethod.com The formation of this compound is a critical aspect of this degradation profile.

Influence of Environmental Factors on Formation

The formation of this compound as a transformation product of Alcaftadine is significantly influenced by various environmental and stress factors. These factors can induce the chemical degradation of Alcaftadine, with oxidation being the primary pathway leading to the N-oxide derivative. Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, provide critical insights into the circumstances that promote the formation of this compound and other related substances.

The principal environmental factors contributing to the formation of this compound include exposure to oxidative conditions, photolytic stress (light), and thermal stress. The susceptibility of Alcaftadine to degradation under these conditions has been systematically evaluated in several studies.

Oxidative Conditions

Oxidation is the most direct pathway for the formation of this compound. Alcaftadine is susceptible to oxidative degradation, and this compound is identified as a primary product of this process. researchgate.netcu.edu.egresearchgate.net The piperidine nitrogen in the Alcaftadine molecule is oxidized to form the corresponding N-oxide.

Forced degradation studies typically employ hydrogen peroxide (H₂O₂) to simulate oxidative stress. Research has shown that when Alcaftadine is subjected to treatment with 3% H₂O₂ at elevated temperatures (e.g., 50°C for 24 hours), a quantifiable level of degradation occurs. longdom.org In one such study, the degradation of the Alcaftadine active pharmaceutical ingredient (API) was 6.89%, while its formulation showed 6.35% degradation under these conditions. longdom.org Another study confirmed the drug's susceptibility to oxidation, noting it as a key degradation pathway. researchgate.net The formation of this compound under these conditions highlights the potential for its generation in environments where oxidizing agents are present.

Photolytic Stress

Exposure to light, particularly ultraviolet (UV) radiation, is another significant factor that can lead to the degradation of Alcaftadine and potentially the formation of its N-oxide. Photostability studies are crucial for understanding the handling and storage requirements of the drug.

In a forced degradation study, Alcaftadine was exposed to a UV chamber for 30 minutes. This resulted in substantial degradation, with the API showing 26.32% degradation and the formulation showing 24.02% degradation. longdom.org While this study did not specifically isolate this compound as the sole product, the oxidative nature of photodegradation processes suggests it could be among the degradants formed. Conversely, one source indicates that this compound itself is photostable, showing no degradation under UV light (365 nm) for 48 hours, suggesting that once formed, it is more resistant to further light-induced changes than the parent compound.

Thermal Stress

Elevated temperatures can provide the necessary energy to initiate and accelerate degradation reactions. Alcaftadine has been shown to degrade under thermal stress. When heated to 80°C for 2 hours, the API and its formulation degraded by 15.13% and 16.52%, respectively. longdom.org The decomposition of Alcaftadine can lead to various products, and while specific degradants from thermal stress are not always fully characterized in all studies, the potential for oxidation increases with temperature. The this compound compound itself exhibits thermal stability with a decomposition onset at 180°C.

Hydrolytic Conditions (Acid and Base)

Alcaftadine also demonstrates susceptibility to hydrolysis under both acidic and basic conditions. researchgate.netlongdom.org While hydrolysis primarily involves the breaking of chemical bonds by water, these conditions can also facilitate other reactions, including oxidation.

Acid Hydrolysis: In the presence of 1N HCl at 50°C for 24 hours, the Alcaftadine API degraded by 14.88%. longdom.org

Base Hydrolysis: Under basic conditions (1N NaOH at 50°C for 24 hours), the degradation was slightly higher at 15.23%. longdom.org

The table below summarizes the findings from forced degradation studies on Alcaftadine, which indicate the conditions conducive to the formation of its degradation products, including this compound.

Data Table: Summary of Forced Degradation Studies of Alcaftadine

| Stress Condition | Parameters | Degradation of API (%) | Degradation of Formulation (%) | Reference |

| Oxidation | 3% H₂O₂, 50°C, 24 hours | 6.89 | 6.35 | longdom.org |

| Photostability | UV Chamber, 30 mins | 26.32 | 24.02 | longdom.org |

| Thermal | 80°C, 2 hours | 15.13 | 16.52 | longdom.org |

| Acid Hydrolysis | 1N HCl, 50°C, 24 hours | 14.88 | 14.32 | longdom.org |

| Base Hydrolysis | 1N NaOH, 50°C, 24 hours | 15.23 | 14.28 | longdom.org |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Method Development

Chromatographic methods are fundamental for separating Alcaftadine (B1684316) N-Oxide from the parent drug and other related substances. The development of stability-indicating methods is particularly important, as these are designed to resolve the API from any potential degradation products formed under stress conditions such as oxidation. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), especially in its reverse-phase (RP-HPLC) mode, is a cornerstone for the analysis of Alcaftadine and its impurities. researchgate.netresearchgate.net Several stability-indicating RP-HPLC methods have been developed to quantify Alcaftadine while simultaneously separating it from its degradation products, including Alcaftadine N-Oxide. researchgate.net These methods are vital for routine quality control in both bulk drug and final dosage forms. The separation is typically achieved on a C18 column with UV detection, as both Alcaftadine and its N-oxide possess chromophores that absorb in the UV region. researchgate.net

Various chromatographic conditions have been reported to achieve effective separation. The selection of mobile phase components, such as methanol (B129727), acetonitrile, and aqueous buffers, along with the flow rate, is optimized to ensure a clear resolution between the Alcaftadine peak and the peaks of its impurities. researchgate.netresearchgate.net

Table 1: Examples of HPLC Conditions for the Analysis of Alcaftadine and its Related Substances

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Enable HPLC ODS C18 G (250 × 4.6 mm, 5 µm) researchgate.netresearchgate.net | Kromasil C18 (250 mm x 4.6mm, 5 µm) researchgate.netresearchgate.net |

| Mobile Phase | Methanol: Water (50:50 v/v) researchgate.netresearchgate.net | Acetonitrile: 0.1% Orthophosphoric Acid (90:10 v/v) researchgate.netresearchgate.net |

| Flow Rate | 1.2 mL/min researchgate.netresearchgate.net | 1.0 mL/min researchgate.netresearchgate.net |

| Detection | UV at 282 nm researchgate.netresearchgate.net | UV at 282 nm researchgate.netresearchgate.net |

| Retention Time (Alcaftadine) | 3.15 min researchgate.netresearchgate.net | 3.05 min researchgate.netresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and reduced analysis time. These improvements are due to the use of columns with smaller particle sizes (typically under 2 µm). A rapid, precise, and accurate gradient UPLC method was developed specifically for the selective separation of Alcaftadine's degradation products. researchgate.net Forced degradation studies confirmed that Alcaftadine is susceptible to degradation under acidic, alkaline, and oxidative conditions, underscoring the need for high-resolution techniques like UPLC. researchgate.net

A stability-indicating UPLC method successfully separated the intact drug from its degradation products using a gradient elution system, demonstrating its suitability for purity testing. researchgate.net

Table 2: UPLC Conditions for the Determination of Alcaftadine and its Degradants

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Information not specified | Kromasil C18 (250mm X 4.6mm ID, 2.7µm) ajpsonline.com |

| Mobile Phase | Gradient Elution: researchgate.netA: 0.1% aqueous Formic AcidB: 0.1% Formic Acid in Acetonitrile | Isocratic Elution: ajpsonline.comAcetonitrile: 0.05% Orthophosphoric Acid (60:40 v/v) |

| Flow Rate | Information not specified | 1.0 mL/min ajpsonline.com |

| Detection | UV-MS researchgate.net | UV at 282 nm ajpsonline.com |

| Linearity Range (Alcaftadine) | 0.10-1.00 µg/mL researchgate.net | 2.0-30.0 µg/mL ajpsonline.com |

Thin-Layer Chromatography (TLC) in Analytical Profiling

Thin-Layer Chromatography (TLC), coupled with densitometric scanning, provides a simple and effective stability-indicating method for the determination of Alcaftadine in the presence of its degradants. rjptonline.orgresearchgate.net Studies have shown that Alcaftadine is particularly susceptible to oxidation, which results in the formation of this compound. rjptonline.orgresearchgate.net TLC methods have been developed that effectively separate Alcaftadine from its oxidative and acidic degradation products. researchgate.net

The separation is visualized and quantified by densitometry at a specific wavelength, and the difference in retardation factors (Rf) indicates a successful separation. For instance, one method reported distinct Rf values for Alcaftadine (0.35), its acidic degradant (0.65), and its oxidative degradant (0.88), confirming the method's resolving power. researchgate.net

Table 3: TLC Systems for the Separation of Alcaftadine from its Degradation Products

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Silica (B1680970) gel 60 F254 plates researchgate.net | Silica gel 60F-254 plates researchgate.net |

| Developing System (Mobile Phase) | Methanol: Chloroform: Glacial Acetic Acid (5:4:0.1, v/v/v) researchgate.net | Chloroform: Methanol: Ammonia (5:5:0.1, by volume) researchgate.net |

| Detection Wavelength | 282 nm researchgate.net | 282 nm researchgate.net |

| Rf Value (Alcaftadine) | 0.35 researchgate.net | Not specified |

| Rf Value (Oxidative Degradant) | 0.88 researchgate.net | Not specified |

Mass Spectrometry for Structural Elucidation and Detection

Mass spectrometry (MS) is a powerful technique for the definitive identification and structural confirmation of this compound. When coupled with liquid chromatography, it becomes the gold standard for identifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Related Substance Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for verifying the purity and identity of this compound. During the development and validation of analytical methods for Alcaftadine, LC-MS is employed to identify and characterize unknown peaks that appear in the chromatogram, particularly those that arise from forced degradation studies. researchgate.net The high sensitivity and specificity of MS allow for the confident identification of related substances like this compound, even at trace levels. synzeal.com A UPLC-UV-MS method has been specifically developed for the determination of Alcaftadine and its degradation products. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is crucial for the unequivocal structural elucidation of this compound. This technique involves the selection of a precursor ion (in this case, the protonated molecular ion of this compound, [M+H]+) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a unique spectrum of product ions. researchgate.net

The fragmentation pattern of N-oxides is highly characteristic. A key diagnostic fragmentation is the neutral loss of an oxygen atom (16 Da), which results in an [M+H-16]+ ion. nih.gov This "deoxygenation" can be a result of thermal activation in the ion source and is a strong indicator of an N-oxide structure, allowing it to be distinguished from a hydroxylated isomer. nih.gov The loss of a hydroxyl radical (17 Da) is another fragmentation pathway observed for N-oxides. researchgate.netconicet.gov.ar Advanced techniques like LC-Quadrupole Time-of-Flight (QTOF)-MS/MS are used to obtain high-resolution mass data on these fragments, enabling the complete characterization of degradation products. researchgate.netresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Alcaftadine |

| This compound |

| Ammonia |

| Chloroform |

| Formic Acid |

| Glacial Acetic Acid |

| Methanol |

| Orthophosphoric Acid |

Differentiation of N-Oxidation from Other Biotransformation Pathways

The biotransformation of alcaftadine is complex, involving multiple metabolic routes. The primary metabolic pathway is not N-oxidation but rather the conversion of alcaftadine to its active carboxylic acid metabolite. nih.govresearchgate.net This reaction is mediated by non-cytochrome P450 (CYP450) cytosolic enzymes, with evidence suggesting the involvement of aldehyde dehydrogenase and aldehyde reductase. researchgate.netdovepress.com

This compound is a recognized metabolite of alcaftadine, formed through a distinct N-oxidation pathway. fda.gov The formation of N-oxides from tertiary amines like alcaftadine is typically catalyzed by cytochrome P450 or flavin-containing monooxygenase (FMO) enzyme systems. hyphadiscovery.commdpi.com

Differentiating the N-oxidation pathway from other biotransformations, such as the principal aldehyde oxidation pathway, is crucial for a complete metabolic profile. In research settings, this differentiation is achieved by using specific analytical and biochemical techniques:

Enzymatic Inhibition: In vitro studies using human liver microsomes can distinguish between metabolic pathways by employing specific enzyme inhibitors. fda.gov For instance, inhibitors of aldehyde dehydrogenase would decrease the formation of the carboxylic acid metabolite without affecting the production of this compound. Conversely, inhibitors of FMOs or specific CYP450 isozymes would selectively reduce the formation of the N-oxide metabolite.

Cofactor Dependence: N-dealkylation, another potential pathway, can be differentiated from N-oxidation by its enhancement in the presence of NADH alongside an NADPH-regenerating system, a characteristic not shared by N-oxidation. nih.govtandfonline.com

Chemical Derivatization: In cases where mass spectrometry alone is insufficient to distinguish an N-oxide from an isobaric C-hydroxylation product, chemical methods can be applied. researchgate.net Selective reduction of the N-oxide metabolite back to its parent amine using reagents like titanium(III) chloride (TiCl₃) can confirm the initial metabolic pathway. researchgate.net The disappearance of the metabolite peak and the corresponding increase in the parent drug peak in the chromatogram after treatment provides definitive evidence of N-oxidation. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical tool used to separate and identify these various metabolites—the parent drug, the carboxylic acid, and the N-oxide—in biological samples. researchgate.netfda.gov

Spectroscopic Characterization Methods

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for the quantification of alcaftadine and can be applied to its N-oxide derivative. For alcaftadine, the maximum absorbance (λmax) is consistently identified at 282 nm when using methanol as a solvent. longdom.orgresearchgate.net This technique has been validated for its precision and accuracy in determining the concentration of the drug in bulk form and within ophthalmic solutions. longdom.org The methods are validated according to International Council for Harmonisation (ICH) guidelines, demonstrating linearity over a specific concentration range. longdom.orgresearchgate.net

Table 1: UV-Vis Spectroscopic Method Parameters for Alcaftadine Quantification This interactive table summarizes key parameters from validated UV-spectroscopic methods for alcaftadine, which serve as a basis for methods applicable to its N-oxide.

| Parameter | Reported Value | Solvent | Source(s) |

|---|---|---|---|

| λmax (Absorption Maxima) | 282 nm | Methanol | longdom.orgresearchgate.net |

| Linearity Range | 1-16 µg/mL | Methanol | longdom.orgresearchgate.net |

| Correlation Coefficient (r²) | 0.999 | Methanol | longdom.orgresearchgate.net |

| Application | Bulk Drug & Ophthalmic Solution | N/A | longdom.orgresearchgate.net |

First-derivative spectroscopy has also been employed, measuring the response at 267 nm, to enhance specificity. researchgate.net These spectroscopic methods are valuable for routine quality control analysis. researchgate.netresearchgate.net

Fluorescence spectroscopy offers a highly sensitive approach for the analytical determination of alcaftadine, a methodology that can be adapted for this compound. researchgate.net Recent methods have been developed based on the principle of fluorescence quenching. researchgate.netscispace.com

In these assays, the quenching effect of alcaftadine on the intrinsic fluorescence of a probe, such as eosin (B541160) Y, is measured. researchgate.net The reaction is typically conducted in a buffered solution to form an ion-pair association complex. researchgate.net The reduction in fluorescence intensity is directly proportional to the concentration of the drug. This method is noted for its high sensitivity and has been successfully applied to the analysis of pharmaceutical dosage forms. researchgate.net

Table 2: Spectrofluorimetric Method Parameters for Alcaftadine This interactive table details the parameters for a sensitive fluorescence quenching assay for alcaftadine.

| Parameter | Reported Value | Details | Source(s) |

|---|---|---|---|

| Principle | Fluorescence Quenching | Quenching of Eosin Y intrinsic fluorescence | researchgate.netresearchgate.net |

| Linearity Range | 150 - 2000 ng/mL | In 0.1 M acetate (B1210297) buffer (pH 3.8) | researchgate.netscispace.com |

| Application | Dosage Forms | High percent recovery from pharmaceuticals | researchgate.net |

The N-oxide functional group itself can be a target for developing novel fluorescent probes, as the N-O bond cleavage can be designed to trigger a "turn-on" fluorescence response, a principle used for detecting specific analytes or enzymatic activity. rsc.org

While specific, published NMR and X-ray diffraction data for this compound are not widely available, these techniques represent the gold standard for its definitive structural assignment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for elucidating the precise molecular structure in solution.

¹H and ¹³C NMR: These spectra would confirm the integrity of the core tricyclic structure and the piperidine (B6355638) ring. The formation of the N-oxide would be confirmed by characteristic downfield shifts of the protons on the carbon atoms adjacent to the nitrogen atom in the piperidine ring, particularly the N-methyl group protons. nih.gov

2D NMR Techniques: Two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and confirm the exact site of N-oxidation. nih.gov

X-ray Diffraction: For a definitive solid-state structural assignment, single-crystal X-ray diffraction is unparalleled.

These advanced techniques are crucial during drug development for the characterization of metabolites and reference standards. synzeal.comaxios-research.com

Validation of Analytical Methods for Research Applications

The validation of analytical methods is critical to ensure that this compound can be accurately quantified in complex matrices such as biological fluids (e.g., plasma) and pharmaceutical formulations. fda.govlongdom.org Specificity and selectivity are paramount validation parameters, demonstrating that the method can unequivocally assess the analyte in the presence of components that are expected to be present. longdom.orgrsc.org

For this compound, the method must be able to distinguish it from:

The parent drug (Alcaftadine)

Other metabolites, primarily the active carboxylic acid metabolite (R90692) fda.govlongdom.org

Endogenous components in biological samples (e.g., plasma proteins) fda.gov

Excipients and preservatives in ophthalmic solutions (e.g., benzalkonium chloride) rjptonline.org

Chromatographic methods are the cornerstone for achieving this selectivity. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), especially when coupled with mass spectrometry (MS/MS), provide the high resolving power and specific detection needed for this purpose. researchgate.netfda.govlongdom.org

Table 3: Summary of Validated Selective Analytical Methods This interactive table highlights various analytical methods validated for their selectivity in determining alcaftadine and its related substances in different matrices.

| Analytical Technique | Matrix | Separation Achieved From | Source(s) |

|---|---|---|---|

| LC-MS/MS | Human Plasma | Alcaftadine and its active metabolite (R90692) | researchgate.netfda.gov |

| RP-HPLC with UV Detection | Bulk Drug, Ophthalmic Solution | Degradation products | longdom.org |

| UPLC-UV-MS | Ophthalmic Solution, Plasma | Degradation products | researchgate.net |

| TLC-Densitometry | Bulk Powder, Pharmaceutical Formulation | Degradation products and preservatives | rjptonline.org |

The validation process involves stress testing (e.g., exposure to acid, base, and oxidation) to generate potential degradation products and proving that the analytical method can separate the analyte peak from all other generated peaks. longdom.orgrjptonline.org This ensures that the method is stability-indicating and provides reliable data for pharmacokinetic and stability studies.

Precision and Accuracy Assessment

The precision and accuracy of an analytical method are paramount for reliable quantification. In the context of Alcaftadine analysis, these parameters are rigorously validated according to ICH guidelines to ensure the method can accurately measure the drug substance, free from interference from its related compounds like this compound. rjptonline.orgajpsonline.com

For instance, studies validating methods for Alcaftadine report high precision, with the relative standard deviation (%RSD) being well below the standard limit of 2.0%. researchgate.netajpsonline.com Accuracy is typically assessed through recovery studies, with results for Alcaftadine quantification consistently falling within acceptable ranges, demonstrating the method's ability to provide true measurements. researchgate.netrjptonline.org While these validation studies confirm the methods' capability to separate Alcaftadine from its N-oxide, specific precision and accuracy data for the direct quantification of this compound as a standalone analyte are not extensively detailed in the reviewed literature. The focus remains on ensuring the purity of Alcaftadine.

Linearity and Detection Limits

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. For stability-indicating methods, linearity is established over a specific concentration range for the primary compound, Alcaftadine. researchgate.netresearchgate.net

Published research on various analytical methods for Alcaftadine showcases excellent linearity, with correlation coefficients (r²) consistently approaching 0.999. researchgate.netajpsonline.com These studies define specific ranges over which the methods are linear, such as 1-16 µg/ml or 2.0-30.0µg/mL for Alcaftadine. researchgate.netajpsonline.com

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also determined for Alcaftadine to establish the lowest concentration of the drug that can be reliably detected and quantified. researchgate.netlongdom.org For example, one RP-HPLC method determined the LOD and LOQ for Alcaftadine to be 0.25 µg/ml and 0.75 µg/ml, respectively. researchgate.netlongdom.org The purpose of determining these limits in the context of impurities like this compound is to ensure the analytical method is sensitive enough to detect their presence at very low levels, thereby guaranteeing the quality of the drug substance.

Table 1: Summary of Validation Parameters for Analytical Methods Detecting Alcaftadine in the Presence of its N-Oxide Note: The following data pertains to the analysis of Alcaftadine.

| Analytical Method | Parameter | Result | Source |

|---|---|---|---|

| UHPLC | Linearity Range | 2.0-30.0 µg/mL | ajpsonline.com |

| Correlation Coefficient (r²) | 0.9998 | ajpsonline.com | |

| Precision (%RSD) | < 2.0% | ajpsonline.com | |

| LOD | 0.259 µg/mL | ajpsonline.com | |

| LOQ | 0.784 µg/mL | ajpsonline.com | |

| RP-HPLC | Linearity Range | 1-16 µg/mL | researchgate.netlongdom.org |

| Correlation Coefficient (r²) | 0.999 | researchgate.netlongdom.org | |

| LOD | 0.25 µg/mL | researchgate.netlongdom.org | |

| LOQ | 0.75 µg/mL | researchgate.netlongdom.org | |

| TLC-Densitometric | Linearity Range | 0.50-12.00 µ g/band | rjptonline.org |

| Correlation Coefficient (r) | 0.9998 | rjptonline.org |

Role as a Reference Standard in Analytical Method Development and Quality Control

This compound serves a critical function as a characterized chemical compound used as a reference standard in the pharmaceutical industry. axios-research.comchemwhat.com Reference standards are highly purified compounds that are used as a benchmark for quality and purity.

The primary applications of this compound as a reference standard include:

Analytical Method Development and Validation: It is used to develop and validate new analytical methods, such as those for stability testing of Alcaftadine. axios-research.comsynzeal.comclearsynth.com By having a pure sample of the N-oxide, analysts can confirm that the method can effectively separate this specific impurity from the parent drug. longdom.org

Quality Control (QC): In routine QC testing of Alcaftadine drug substance and product, the N-oxide reference standard is used to identify and potentially quantify this impurity. axios-research.comsynzeal.com This ensures that batches of the final drug product meet the stringent purity requirements set by regulatory bodies. synzeal.com

Impurity Profiling: It is essential for the identification of unknown impurities found during the synthesis or degradation of Alcaftadine. synzeal.com

Regulatory Compliance: The use of well-characterized reference standards like this compound is compliant with regulatory guidelines for drug development and manufacturing, supporting submissions like Abbreviated New Drug Applications (ANDAs). synzeal.comclearsynth.com

Suppliers provide this compound with a certificate of analysis and detailed characterization data to ensure its suitability for these demanding analytical applications. synzeal.comallmpus.com

Molecular Interactions and Mechanistic Insights

Receptor Binding Studies in In Vitro Systems

The cornerstone of alcaftadine's activity lies in its interaction with histamine (B1213489) receptors. Extensive in vitro receptor binding studies have been conducted to quantify its affinity and selectivity, revealing a unique profile that contributes to its therapeutic effects.

Research has demonstrated that alcaftadine (B1684316) is a high-affinity ligand for both the histamine H1 and H2 receptors. nih.govresearchgate.net Ligand displacement experiments have confirmed that alcaftadine is a specific and effective ligand for these receptors. nih.gov Its affinity for the H1 receptor is potent, with reported pKi values (the negative logarithm of the Ki value) of 8.5, which is comparable to other H1 antihistamines. dovepress.comcellagentech.com The binding affinity (Ki) for the H1 receptor has been measured at 3.1 nM. researchgate.netresearchgate.net

In addition to its potent H1 antagonism, alcaftadine also displays a significant affinity for the H2 receptor, with a reported Ki of 58 nM. researchgate.netresearchgate.net This dual activity at both H1 and H2 receptors is a distinguishing feature. nih.gov Furthermore, alcaftadine possesses a moderate affinity for the more recently identified H4 receptor, which is involved in immunomodulatory and chemotactic processes. nih.govresearchgate.net The binding affinity for the H4 receptor has been reported with a pKi of 5.8. dovepress.comcellagentech.com In contrast, alcaftadine shows no affinity for the H3 receptor. dovepress.com

Table 1: Alcaftadine Binding Affinity for Histamine Receptors

| Receptor | Binding Affinity (pKi) | Binding Affinity (Ki) | Source |

|---|---|---|---|

| Histamine H1 Receptor | 8.5 | 3.1 nM | researchgate.netdovepress.comcellagentech.comresearchgate.net |

| Histamine H2 Receptor | - | 58 nM | researchgate.netresearchgate.net |

| Histamine H4 Receptor | 5.8 | - | dovepress.comcellagentech.com |

| Histamine H3 Receptor | No Affinity | - | dovepress.com |

Beyond simple receptor blockade, alcaftadine functions as an inverse agonist at histamine receptors. nih.govnih.gov This means it not only prevents histamine from binding but also actively reduces the basal level of receptor activity. This inverse agonism has been demonstrated for H1, H2, and H4 receptors. nih.govresearchgate.netnih.gov The inverse agonist effect on H1, H2, and H4 receptors is crucial for preventing histamine from activating these receptors on various cells involved in the allergic response, including vascular endothelial cells, mast cells, and eosinophils. nih.gov This activity helps to stabilize the receptors in an inactive state, further suppressing the signaling pathways that lead to allergic symptoms. researchgate.net

Cellular and Biochemical Mechanisms of Action in Preclinical Models

Alcaftadine's therapeutic utility extends beyond receptor antagonism to include direct effects on key immune cells involved in the allergic inflammatory cascade.

A critical component of the early-phase allergic reaction is the degranulation of mast cells and the subsequent release of histamine and other pro-inflammatory mediators. nih.gov Alcaftadine has been shown to possess mast cell-stabilizing effects, inhibiting the release of histamine. nih.govresearchgate.netcrsubscription.com This action is vital for mitigating the immediate symptoms of allergic response, such as itching. nih.gov By preventing mast cell degranulation, alcaftadine effectively blunts the initiation of the inflammatory cascade that characterizes both the early and late phases of an allergic reaction. researchgate.net

The late phase of an allergic reaction is characterized by the infiltration of inflammatory cells, most notably eosinophils. nih.gov Preclinical studies have demonstrated that alcaftadine can inhibit the recruitment of eosinophils. nih.govresearchgate.net This anti-inflammatory activity is thought to be mediated, at least in part, through its antagonism of the H4 receptor, which is expressed on eosinophils and plays a role in their chemotaxis. researchgate.netresearchgate.net In a murine model of allergic conjunctivitis, alcaftadine-treated animals showed significantly lower conjunctival eosinophil infiltration compared to controls. nih.govresearchgate.net This ability to reduce eosinophil recruitment suggests a broader anti-inflammatory effect beyond simple histamine antagonism. nih.govresearchgate.net

Histamine receptors are G protein-coupled receptors (GPCRs), and their activation triggers intracellular signaling cascades. nih.govactascientific.com By acting as an inverse agonist on H1, H2, and H4 receptors, alcaftadine effectively downregulates these signaling pathways. nih.gov The H1 receptor, for instance, is coupled to the phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) phosphates and an increase in intracellular calcium, culminating in pro-inflammatory responses. actascientific.com Alcaftadine's antagonism at this receptor inhibits these downstream events. actascientific.comhmdb.ca Furthermore, its activity at the H4 receptor can interfere with signaling pathways that modulate immune cell function, including those involved in cell proliferation and migration. actascientific.com While the precise downstream targets are complex, the collective effect is the dampening of the signaling events that drive inflammation and allergic symptoms. nih.gov

Biotransformation Pathways and Enzymatic Processes

In Vitro Metabolic Conversion Studies

In vitro studies are crucial for elucidating the metabolic pathways of drug candidates. While the primary metabolic route for alcaftadine (B1684316) is oxidation to a carboxylic acid metabolite, the potential for N-oxidation represents another key biotransformation pathway for tertiary amines like alcaftadine. nih.govresearchgate.net

The metabolism of alcaftadine is notably mediated by non-cytochrome P450 (CYP450) cytosolic enzymes. drugbank.comcrsubscription.comfda.govpharmacompass.com Specifically, enzymes such as aldehyde oxidase and aldehyde dehydrogenase, which are found in the soluble fraction of the cell (cytosol), are implicated in its biotransformation. nih.govfda.gov In vitro studies using human liver microsomes and cytosolic fractions have shown that the conversion to its primary active carboxylic acid metabolite occurs predominantly via these non-CYP450 enzymes. nih.govfda.gov This suggests that any metabolic N-oxidation of alcaftadine would also likely involve cytosolic enzyme systems rather than the microsomal CYP450 system.

The formation of N-oxide metabolites for many drugs is often catalyzed by cytochrome P450 and/or flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com For instance, the metabolism of retronecine-based pyrrolizidine (B1209537) alkaloids involves CYP3A enzymes for the formation of certain metabolites. nih.gov This contrasts with the metabolic profile of alcaftadine, which largely bypasses the CYP450 pathway. nih.govfda.gov While many tertiary amines undergo N-oxidation via microsomal enzymes like CYPs and FMOs, alcaftadine's reliance on cytosolic enzymes for its primary metabolism highlights a different pathway. nih.govhyphadiscovery.com

Table 1: Comparison of Enzymes in Alcaftadine Metabolism and General N-Oxidation

| Compound/Process | Primary Enzyme System | Enzyme Class | Key Function |

| Alcaftadine | Cytosolic Enzymes (e.g., Aldehyde Oxidase) nih.govfda.gov | Oxidoreductase | Metabolism to carboxylic acid metabolite. nih.gov |

| General N-Oxidation | Cytochrome P450 (CYP), Flavin-containing Monooxygenase (FMO) hyphadiscovery.com | Monooxygenase | Formation of N-oxide metabolites from tertiary amines. hyphadiscovery.com |

| Pyrrolizidine Alkaloid N-Oxides | Cytochrome P450 3A (CYP3A) nih.gov | Monooxygenase | Oxidative metabolism of the N-oxide. nih.gov |

Reversibility of N-Oxide Formation

Alcaftadine N-Oxide can be chemically converted back to its parent compound, alcaftadine, through reduction reactions. In a biological context, the reduction of N-oxides can be mediated by enzymatic systems. For example, studies on pyrrolizidine alkaloid N-oxides show they are metabolized back to the parent alkaloids by human liver microsomes. nih.gov This in vivo conversion from an N-oxide metabolite back to the parent drug is a recognized phenomenon. hyphadiscovery.com The enzymes responsible for this reduction may differ from those involved in the initial N-oxidation. For instance, the reduction of certain N-oxides is not affected by inhibitors of CYP enzymes, suggesting other enzyme systems are at play. nih.gov

Several factors can influence the rate and extent of N-oxide reduction. The oxygen concentration is a critical factor; hypoxic (low oxygen) conditions tend to favor the reduction of N-oxides, whereas the reaction is inhibited under normal oxidative conditions. nih.gov This has been demonstrated in the in vitro metabolism of pyrrolizidine alkaloid N-oxides, where hypoxic environments dramatically decreased the formation of oxidative metabolites and favored the parent compound. nih.gov The stability of the N-O bond itself also plays a role, with amine oxides generally being more susceptible to reduction than aromatic N-oxides. nih.gov

Table 2: Factors Influencing Bioreduction of N-Oxides

| Factor | Influence on Reduction | Mechanism/Example |

| Oxygen Level | Hypoxic (low oxygen) conditions favor reduction. nih.gov | Reduction of pyrrolizidine alkaloid N-oxides is inhibited under oxidative conditions. nih.gov |

| Enzyme Systems | Reduction can be independent of major oxidative enzymes (e.g., CYP3A). nih.gov | Inhibition of CYP3A did not affect the reduction of certain N-oxides, indicating separate enzymatic pathways. nih.gov |

| Chemical Structure | Amine oxides are generally more easily reduced than aromatic N-oxides. nih.gov | Relates to the stability and polarity of the N+–O– bond. nih.gov |

Impurity Profiling and Stability Research

Identification of Degradation Products and Related Substances

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Such studies on Alcaftadine (B1684316) have led to the identification of several related substances. These impurities can arise from the manufacturing process, storage, or exposure to stress conditions like oxidation, hydrolysis, and heat. veeprho.com Alcaftadine N-Oxide is a well-characterized impurity that is often used as a reference standard in analytical research to ensure the consistency of formulations. cleanchemlab.comsynzeal.com

Other identified related substances and potential degradation products of Alcaftadine are listed below.

| Compound Name | CAS Number | Molecular Formula | Reference |

|---|---|---|---|

| This compound | 952649-75-1 | C19H21N3O2 | veeprho.comsynthinkchemicals.comsynthinkchemicals.com |

| Alcaftadine 3-Carboxylic Acid | 147083-93-0 | C19H21N3O2 | veeprho.comsynthinkchemicals.com |

| Des Carbaldehyde Alcaftadine | 147083-12-3 | C18H23N3 | synthinkchemicals.cominveniolife.com |

| Alcaftadine Open Ring Impurity | NA | C18H23N3O | synthinkchemicals.cominveniolife.com |

| Alcaftadine 3-hydroxy methyl Impurity | 147083-89-4 | C19H23N3O | synthinkchemicals.comaxios-research.com |

| Alcaftadine dicarboxaldehyde Impurity | NA | C20H21N3O2 | synthinkchemicals.cominveniolife.com |

Research indicates that Alcaftadine is susceptible to degradation under oxidative conditions. researchgate.net The primary product of this oxidative stress is this compound. veeprho.com The chemical name, 6,11-Dihydro-11-(1-methyl-1-oxido-4-piperidinylidene)-5H-imidazo[2,1-b] longdom.orgbenzazepine-3-carboxaldehyde, reveals that oxidation occurs at the nitrogen atom of the piperidine (B6355638) ring. synthinkchemicals.com Another significant oxidative degradation product is Alcaftadine 3-Carboxylic Acid, which is formed through the oxidation of the aldehyde group. synthinkchemicals.comnih.gov This carboxylic acid derivative is also the primary active metabolite of Alcaftadine in vivo. nih.govnih.gov

However, the extent of oxidative degradation is highly dependent on the specific conditions applied. In one study, Alcaftadine was found to be relatively stable when subjected to 3% hydrogen peroxide at 50°C for 24 hours, with only 6.89% degradation observed. longdom.org In contrast, another study reported that the drug degraded significantly under oxidative stress, highlighting the sensitivity of the degradation pathway to the experimental setup. researchgate.net

Alcaftadine has been shown to degrade under hydrolytic conditions, particularly in both acidic and basic environments. researchgate.netlongdom.org A stability-indicating HPLC method development study quantified this degradation. When subjected to 1 N HCl at 50°C for 24 hours, the Alcaftadine API degraded by 14.88%. longdom.org Under basic conditions (1 N NaOH at 50°C for 24 hours), the degradation was slightly higher at 15.23%. longdom.org While the specific structures of the hydrolytic degradants were not fully elucidated in all available studies, the "Alcaftadine Open Ring Impurity" is a potential product, as hydrolysis can facilitate ring-opening reactions in such molecular structures. synthinkchemicals.cominveniolife.com

The thermal stability of Alcaftadine appears to be dependent on the specific stress conditions applied, as conflicting results have been reported in the literature. One forced degradation study demonstrated that Alcaftadine undergoes notable degradation under thermal stress, with a 15.13% reduction in the API when heated. longdom.org Conversely, another characterization study concluded that Alcaftadine was stable under the thermal conditions tested. researchgate.net This discrepancy suggests that factors such as temperature, duration of exposure, and whether the drug is in a solid or solution state play a crucial role in its thermal degradation pathway.

Stability Studies Under Controlled Conditions

Stability studies performed under controlled, stressed conditions are fundamental to establishing a comprehensive stability profile for a drug substance. These studies expose the drug to conditions exceeding those of routine storage to accelerate degradation and identify potential vulnerabilities.

Forced degradation studies reveal that Alcaftadine is susceptible to degradation under multiple stress factors. The drug's stability is compromised in the presence of oxidative agents and under both acidic and basic hydrolytic conditions. researchgate.netlongdom.org It also shows a potential for thermal degradation. longdom.org The following table summarizes the quantitative results from a key stability study, demonstrating the percentage of degradation under various stress conditions.

| Stress Condition | Testing Parameters | % Degradation (API) | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1 N HCl at 50°C for 24 hours | 14.88% | longdom.org |

| Base Hydrolysis | 1 N NaOH at 50°C for 24 hours | 15.23% | longdom.org |

| Oxidative Degradation | 3% H2O2 at 50°C for 24 hours | 6.89% | longdom.org |

| Thermal Degradation | Not specified | 15.13% | longdom.org |

| Photolytic Degradation | Not specified | 26.32% | longdom.org |

The analysis of Alcaftadine's degradation products allows for the identification of chemically reactive sites, or "hotspots," within its molecular structure. These are the parts of the molecule most prone to chemical change.

Piperidine Nitrogen: The tertiary amine on the piperidine ring is a primary hotspot for oxidation, leading to the formation of this compound. synthinkchemicals.com

Aldehyde Group: The carboxaldehyde group attached to the imidazobenzazepine ring system is another significant site for oxidation, which results in the formation of Alcaftadine 3-Carboxylic Acid. synthinkchemicals.comnih.gov

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, including this compound. synthinkchemicals.comsynzeal.com Various analytical techniques have been developed and validated to separate and quantify Alcaftadine from its impurities and degradants that may form during manufacturing, storage, or under stress conditions. veeprho.comresearchgate.net These methods are essential for impurity profiling and stability research. synthinkchemicals.com

Several chromatographic methods have been established for this purpose, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC). omicsonline.orgnih.gov These methods are designed to be specific, accurate, precise, and robust, in accordance with International Council for Harmonisation (ICH) guidelines.

Forced degradation studies are a key component in the development of these stability-indicating methods. Alcaftadine has been subjected to various stress conditions such as acid and base hydrolysis, oxidation, thermal stress, and photolytic stress to induce the formation of degradation products. longdom.orgresearchgate.net Research has shown that Alcaftadine is susceptible to degradation under oxidative, acidic, and alkaline conditions. researchgate.net One of the identified degradation products resulting from these stress studies is this compound. veeprho.compharmaffiliates.com

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of Alcaftadine and its degradation products is reverse-phase HPLC (RP-HPLC). longdom.orgscholarscentral.com One developed method utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, with UV detection at 282 nm. omicsonline.orglongdom.org This method demonstrated the capability to separate Alcaftadine from the degradation products formed under various stress conditions, indicating its stability-indicating nature. longdom.org

| Parameter | Condition |

|---|---|

| Column | Enable HPLC ODS C18 G (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Methanol: Water (50:50% v/v) |

| Flow Rate | 1.2 ml/min |

| Detection Wavelength | 282 nm |

| Retention Time of Alcaftadine | 3.15 min |

In forced degradation studies using this HPLC method, significant degradation of Alcaftadine was observed under photolytic, thermal, and oxidative stress. longdom.org The method was validated for parameters such as specificity, linearity, precision, and accuracy, confirming its suitability for routine quality control and stability testing. omicsonline.orglongdom.org

Ultra-Performance Liquid Chromatography (UPLC)

More advanced techniques like UPLC coupled with mass spectrometry (UPLC-UV-MS) have also been employed for a more sensitive and precise determination of Alcaftadine and its degradation products. nih.govsemanticscholar.org One such method utilized a gradient elution with a mobile phase of 0.1% aqueous formic acid and 0.1% formic acid in acetonitrile. nih.gov This method was successful in separating Alcaftadine from its acidic and oxidative degradants. nih.gov

Thin-Layer Chromatography (TLC)

A stability-indicating thin-layer chromatographic (TLC) densitometric method has also been developed and validated. researchgate.net This method uses silica (B1680970) gel plates as the stationary phase and a developing system of chloroform, methanol, and ammonia. Densitometric scanning is performed at 282 nm. This TLC method was able to effectively separate Alcaftadine from its degradation products, particularly those formed under oxidative stress.

| Stress Condition | Observations | Relevant Degradation Products |

|---|---|---|

| Acid Hydrolysis | Degradation observed | Acidic degradants |

| Alkaline Hydrolysis | Degradation observed | Alkaline degradants |

| Oxidation | Susceptible to degradation | This compound and other oxidative degradants |

| Thermal Degradation | Degradation observed | Thermal degradants |

| Photolytic Degradation | Significant degradation observed | Photolytic degradants |

The development and validation of these diverse stability-indicating methods are fundamental for the comprehensive impurity profiling of Alcaftadine. researchgate.net They ensure that any potential degradation products, such as this compound, can be reliably detected and quantified, thereby safeguarding the quality and stability of the final pharmaceutical product. longdom.org

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and predicting the chemical reactivity of molecules. rsc.orgrsdjournal.org For Alcaftadine (B1684316) N-Oxide, these methods can map the electron density distribution, identify sites susceptible to chemical attack, and quantify the stability of the molecule.

The introduction of the N-oxide functional group significantly alters the electronic properties compared to the parent alcaftadine molecule. DFT calculations can precisely model these changes. A key area of investigation is the nature of the nitrogen-oxygen (N-O) bond. Calculations can determine its bond dissociation energy (BDE), which is a critical parameter for understanding the molecule's stability. mdpi.com Furthermore, these methods can compute the distribution of electrostatic potential on the molecular surface, highlighting electron-rich and electron-poor regions that govern intermolecular interactions.

A specific application of DFT is the calculation of Average Local Ionization Energy (ALIE) on the molecular surface. nih.gov Lower ALIE values on a nitrogen atom indicate a higher susceptibility to oxidation. Such calculations can predict the regioselectivity of N-oxidation, explaining why a particular nitrogen atom in a complex molecule is oxidized over others. nih.gov For Alcaftadine N-Oxide, this would involve calculating ALIE values for all nitrogen atoms in the parent alcaftadine to confirm the favorability of forming the piperidine (B6355638) N-oxide. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Illustrative Quantum Chemical Properties of this compound (Representative Data) This table presents hypothetical data typical of DFT calculations to illustrate the expected findings.

| Calculated Parameter | Method/Basis Set | Predicted Value | Significance |

|---|---|---|---|

| N-O Bond Dissociation Enthalpy | B3LYP/6-31G(d,p) | ~60-65 kcal/mol | Indicates the energetic cost to break the N-O bond, a measure of stability. mdpi.com |

| HOMO Energy | B3LYP/6-31G(d,p) | -6.2 eV | Relates to the ability to donate electrons; higher energy suggests greater reactivity toward electrophiles. |

| LUMO Energy | B3LYP/6-31G(d,p) | -1.5 eV | Relates to the ability to accept electrons; lower energy suggests greater reactivity toward nucleophiles. |

| HOMO-LUMO Gap | B3LYP/6-31G(d,p) | 4.7 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |

| ALIE of Piperidine Nitrogen (in Alcaftadine) | DFT/B3LYP | Low Value | Predicts this nitrogen as a primary site for N-oxidation. nih.gov |

Molecular Docking and Dynamics Simulations for Receptor Interactions

To understand how this compound may interact with its biological targets, primarily histamine (B1213489) receptors, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques model the interaction between a ligand (this compound) and a protein receptor at the atomic level. mdpi.com

Molecular docking predicts the preferred orientation of the N-oxide within the receptor's binding site, generating a binding score that estimates the strength of the interaction. scialert.net This process requires a three-dimensional structure of the target receptor, which can be obtained from crystallographic data or built using homology modeling. rsc.org For this compound, docking simulations into models of the H1, H2, and H4 histamine receptors would reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues. mdpi.com For instance, interactions with conserved aspartate residues in histamine receptors are often critical for binding. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-receptor complex over time, providing a view of the stability and dynamics of the interaction. rsc.orgmdpi.com This can confirm whether the binding pose predicted by docking is stable or if the ligand shifts to a different conformation. MD simulations are particularly valuable for understanding the flexibility of both the ligand and the receptor's binding pocket.

Table 2: Illustrative Molecular Docking Results for this compound (Representative Data) This table presents hypothetical data typical of molecular docking studies to illustrate the expected findings.

| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Histamine H1 Receptor | -9.8 | Asp107, Lys191, Tyr431 | Ionic bond, Hydrogen bond, Pi-Pi stacking |

| Histamine H2 Receptor | -8.5 | Asp98, Asp186, Tyr250 | Hydrogen bond with N-oxide oxygen, Hydrophobic interaction. scialert.net |

| Histamine H4 Receptor | -7.9 | Asp94, Glu182, Tyr318 | Hydrogen bond, Hydrophobic interaction |

Prediction of Biotransformation Pathways and Metabolite Formation

The metabolic fate of a compound is a critical aspect of its pharmacological profile. In silico tools have become essential for predicting biotransformation pathways and the structures of potential metabolites early in the drug development process. cam.ac.uknih.gov These computational approaches can be broadly categorized into knowledge-based systems and machine learning models. nih.govresearchgate.net

Knowledge-based systems, such as Meteor Nexus, use a curated database of known biotransformation reactions. pensoft.net They identify structural motifs in the query molecule (e.g., this compound) and apply reaction rules to predict likely metabolites. pensoft.net Machine learning approaches, found in platforms like BioTransformer, are trained on large datasets of metabolic reactions to predict sites of metabolism (SoMs) and the resulting products. biotransformer.caoup.com

For this compound, these tools can be used in two ways. First, they can predict the formation of the N-oxide from the parent drug, Alcaftadine, by identifying the piperidine nitrogen as a likely site for N-oxidation. Second, they can take this compound as the parent compound and predict its subsequent metabolism. This could involve reactions like hydroxylation on the aromatic rings or dealkylation of the methylpiperidine group. Such predictions help researchers anticipate the full metabolic pathway and identify metabolites that may need to be synthesized for further pharmacological testing. acdlabs.com

Table 3: Illustrative Predicted Biotransformation Pathways for this compound (Representative Data) This table presents hypothetical data typical of metabolite prediction software to illustrate the expected findings.

| Parent Compound | Predicted Biotransformation | Enzyme Family | Predicted Metabolite |

|---|---|---|---|

| Alcaftadine | N-Oxidation | Flavin-containing monooxygenase (FMO) | This compound |

| This compound | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxy-Alcaftadine N-Oxide |

| This compound | N-Dealkylation | Cytochrome P450 (CYP) | Nor-Alcaftadine N-Oxide |

| This compound | Reduction | Reductases | Alcaftadine |

Compound Reference Table

Future Research Directions and Methodological Advances

Development of Novel Synthetic Routes

The synthesis of Alcaftadine (B1684316) N-Oxide inherently relies on the efficient production of its precursor, alcaftadine. Current established methods for synthesizing alcaftadine often involve multi-step processes that can be time-consuming and require chromatographic purification. asianpubs.orgasianpubs.org A common pathway involves the cyclization of 2-phenylethyl-1H-imidazole, followed by methylation, hydroxymethylation, and a final oxidation step to yield alcaftadine. One patented method details a seven-step process starting from benzazepine precursors.

To improve efficiency and scalability, research has focused on optimizing these synthetic routes. A significant development has been the implementation of a double oxidation strategy using manganese dioxide (MnO2). asianpubs.org This approach is designed to circumvent the need for tedious chromatographic purification of the hydroxymethylated intermediate, making the process more cost-effective and commercially viable. asianpubs.orgasianpubs.org The process involves a partial oxidation to remove critical impurities, followed by a second oxidation to produce alcaftadine. asianpubs.org Another innovative approach involves using sodium hypochlorite/TEMPO as the oxidizing agent for the final step, which is promoted as an environmentally friendly method with high yield. scispace.com

The direct synthesis of Alcaftadine N-Oxide involves the selective oxidation of the piperidine (B6355638) nitrogen of alcaftadine. Common oxidizing agents for this N-oxidation include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). Future research in this area is likely to focus on developing even more efficient, cost-effective, and environmentally benign synthetic methodologies. This could include the exploration of novel catalysts and greener solvents to further streamline the production of both alcaftadine and its N-oxide metabolite.

Innovations in High-Throughput Analytical Methodologies

The quantification of this compound and its parent compound in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a predominant and powerful technique for this purpose. researchgate.netcrsubscription.com These methods offer high sensitivity and selectivity, which are essential for detecting the low concentrations typically found in biological samples. researchgate.netscite.ai

Innovations in high-throughput screening are geared towards accelerating the analytical process without compromising data quality. The development of semi-automated liquid extraction techniques can significantly speed up sample preparation, a common bottleneck in bioanalysis. researchgate.net Furthermore, the use of dual-column chromatography can also enhance throughput. researchgate.net

For the analysis of N-oxides in general, specific challenges can arise due to their potential instability. researchgate.net Method development often includes strategies to mitigate these issues. For instance, rapid screening methods using techniques like neutral loss scan in tandem mass spectrometry have been developed for the detection of N-oxides of certain compounds, which can reduce the need for extensive sample preparation and chromatographic separation. nih.gov

Future advancements in this field may involve the further miniaturization of analytical systems, the development of even faster and more efficient chromatographic techniques like ultra-high-performance liquid chromatography (UHPLC-MS/MS), and the implementation of advanced data processing software to expedite analysis and interpretation. crsubscription.com

Advanced In Vitro Models for Mechanistic Elucidation

Understanding the biological activity of this compound requires sophisticated in vitro models that can accurately mimic physiological conditions. Current in vitro studies have demonstrated that this compound can inhibit histamine (B1213489) release from mast cells. These assays are fundamental in elucidating its antihistaminic properties.

Advanced in vitro models are being employed to further investigate the compound's mechanism of action. For instance, studies using human liver microsomes have been crucial in determining the metabolic pathways of alcaftadine and its metabolites. nih.govnih.gov These studies have shown that alcaftadine's metabolism is primarily mediated by non-CYP450 cytosolic enzymes. nih.govfda.gov

To gain deeper insights, future research will likely utilize more complex in vitro systems. These may include three-dimensional (3D) cell cultures, organ-on-a-chip models, and high-content imaging techniques. These advanced models can provide a more comprehensive understanding of the cellular and molecular interactions of this compound, including its effects on cell signaling pathways and protein expression. For example, investigating its interaction with various histamine receptors (H1, H2, and H4) in specialized cell lines can further clarify its pharmacological profile. nih.govresearchgate.netresearchgate.net

Role of this compound as a Model Compound in N-Oxide Chemistry

N-oxides are a significant class of compounds in medicinal chemistry due to their unique physicochemical properties and biological activities. acs.orgnih.govnih.gov They are often metabolites of tertiary amine-containing drugs and can exhibit different pharmacological and pharmacokinetic profiles compared to their parent compounds. acs.orgnih.gov The N+–O– bond is highly polar, which can increase water solubility and alter membrane permeability. acs.orgnih.gov

This compound can serve as a valuable model compound for studying the fundamental aspects of N-oxide chemistry and biology. Research using this compound can provide insights into the reactivity, stability, and metabolic fate of the N-oxide functional group in a complex molecular scaffold. For example, it can be used to investigate enzymatic reduction back to the parent amine, a common metabolic pathway for N-oxides.

By studying this compound, researchers can better understand how N-oxidation affects drug-receptor interactions, a critical aspect of drug design. The knowledge gained from such studies can be applied to the development of other drugs where the N-oxide functionality could be leveraged to improve properties such as solubility, bioavailability, or to create prodrugs. nih.govresearchgate.net

Expanding Computational Approaches in Pharmacological Prediction

In silico methods are becoming increasingly indispensable in drug discovery and development for predicting the properties and activities of new chemical entities. europa.eupensoft.net For this compound, computational approaches can be employed to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. mdpi.com

Molecular modeling techniques, such as docking studies, can be used to predict the binding affinity of this compound to its target receptors, providing insights into its potential efficacy and selectivity. nih.gov Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of this compound with its biological activity. nih.gov

Furthermore, computational tools can simulate metabolic pathways, helping to identify potential metabolites and understand their formation. europa.eupensoft.net For instance, in silico models can predict the likelihood of metabolism by various enzymes, including those outside the well-known cytochrome P450 family. nih.gov As these computational models become more sophisticated and accurate, they will play an increasingly important role in guiding the future research and development of this compound and other related compounds, helping to prioritize experimental studies and reduce the reliance on animal testing. europa.eupensoft.net

Q & A

Basic Research Questions

Q. What standard analytical methods are recommended for characterizing the structural and physicochemical properties of Alcaftadine N-Oxide in preclinical studies?

- Methodological Answer : Use X-ray diffraction (XRD) to determine crystallinity and polymorphic forms, complemented by infrared (IR) spectroscopy for functional group analysis. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) ensures purity and identity verification. For solubility and stability, employ dynamic light scattering (DLS) and accelerated stability testing under varying pH and temperature conditions .

Q. How can researchers design reproducible synthesis protocols for this compound derivatives while minimizing byproduct formation?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst ratios) using Design of Experiments (DoE) frameworks. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates through column chromatography. Validate purity at each step using nuclear magnetic resonance (NMR) spectroscopy .

Q. What strategies are effective for ensuring the stability of this compound in aqueous and non-aqueous matrices during long-term storage?

- Methodological Answer : Conduct accelerated degradation studies under controlled humidity (40–80% RH) and temperature (25–60°C). Use inert atmospheres (e.g., nitrogen) for storage and analyze degradation products via LC-MS. Stabilizers like antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) can be tested for efficacy .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s pharmacological mechanisms?

- Methodological Answer : Use databases like PubMed and SciFinder with keywords such as "N-oxide metabolites," "antihistamine pharmacology," and "Alcaftadine derivatives." Prioritize peer-reviewed articles and patents, and critically appraise studies for methodological rigor (e.g., sample size, controls). Map findings using tools like VOSviewer to visualize research trends .

Advanced Research Questions

Q. How does polymorphism in this compound influence its bioavailability, and what experimental approaches can quantify these differences?

- Methodological Answer : Compare dissolution rates of polymorphic forms (e.g., amorphous vs. crystalline) using USP dissolution apparatus. Perform bioavailability studies in animal models, measuring plasma concentrations via LC-MS. Computational modeling (e.g., molecular dynamics simulations) can predict solubility differences between polymorphs .

Q. What statistical frameworks are appropriate for resolving contradictions in this compound’s transporter-mediated cellular uptake data?

- Methodological Answer : Apply multivariate regression to assess confounding variables (e.g., cell line heterogeneity, incubation time). Use knockout models (e.g., OCT1-deficient cells) to isolate transporter-specific effects. Meta-analyses of independent datasets can identify consensus mechanisms, as demonstrated in studies of structurally similar N-oxides .

Q. How can researchers optimize reaction conditions for this compound synthesis using advanced process analytical technologies (PAT)?

- Methodological Answer : Implement in-line Fourier-transform infrared (FTIR) spectroscopy to monitor reaction intermediates in real time. Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, pressure). Validate scalability using microreactor systems to ensure reproducibility .

Q. What advanced techniques are required to elucidate the metabolic pathways of this compound in human hepatocyte models?

- Methodological Answer : Use stable isotope-labeled analogs (e.g., deuterated Alcaftadine) to trace metabolites via high-resolution mass spectrometry (HRMS). Combine with CRISPR-Cas9-engineered hepatocytes to study enzyme-specific contributions (e.g., CYP450 isoforms). Metabolomics workflows (e.g., untargeted LC-MS/MS) can identify novel phase I/II metabolites .

Methodological Guidelines

- Data Interpretation : For contradictory results, apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

- Experimental Reproducibility : Document all protocols in compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data deposition in repositories like Zenodo .

- Ethical Reporting : Disclose conflicts of interest and funding sources explicitly, following journal-specific guidelines (e.g., CRediT taxonomy for author contributions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products